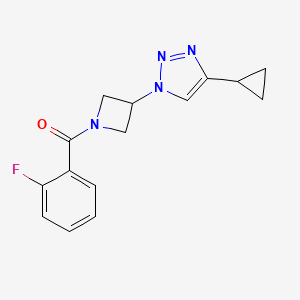

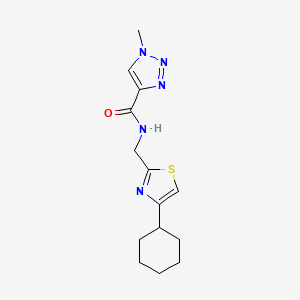

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-fluorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a cyclopropyl group, a 1H-1,2,3-triazol-1-yl group, an azetidin-1-yl group, and a 2-fluorophenyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing 1,2,3-triazoles . The azetidine ring could be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole and azetidine rings, the cyclopropyl group, and the 2-fluorophenyl group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole and azetidine rings, as well as the fluorine atom on the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,2,3-triazole and azetidine rings could impact its polarity and solubility .Scientific Research Applications

Chemical Synthesis and Structural Activity

One of the significant applications of the compound is in the field of chemical synthesis, particularly in creating P2X7 antagonists. A study outlined the development of a single-pot dipolar cycloaddition reaction to access novel P2X7 antagonists, including compounds related to the structure . These compounds, particularly those containing a chiral center similar to (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-fluorophenyl)methanone, exhibited robust receptor occupancy and were explored for the treatment of mood disorders (Chrovian et al., 2018).

Catalysis and Chemical Reactions

Another application involves catalysis, specifically in Huisgen 1,3-dipolar cycloaddition reactions. A study demonstrated the use of a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand to form a complex that catalyzes cycloaddition efficiently (Ozcubukcu et al., 2009).

Microwave-Assisted Synthesis

In the synthesis of related compounds, microwave-assisted Fries rearrangement was utilized for efficient and regioselective synthesis, as detailed in a study focusing on the synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone (Moreno-Fuquen et al., 2019).

Antimicrobial Applications

There's also a focus on antimicrobial activity. For example, a study detailed the synthesis of compounds similar in structure for the purpose of exploring antibacterial activities against various strains (Kuramoto et al., 2003).

Analytical Chemistry

In analytical chemistry, related structures have been used in liquid chromatographic methods, offering a potential application in the detection and analysis of specific compounds (Compañó et al., 1995).

Antitubercular Activity

Finally, a research focus is on the potential antitubercular activity of related compounds, as demonstrated in a study where synthesized methanones showed promising activity against Mycobacterium tuberculosis (Dwivedi et al., 2005).

Mechanism of Action

Target of Action

The compound 4-cyclopropyl-1-[1-(2-fluorobenzoyl)azetidin-3-yl]-1H-1,2,3-triazole, also known as (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-fluorophenyl)methanone, primarily targets the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a crucial role in cellular responses to low oxygen conditions .

Mode of Action

The compound interacts with its target, the VHL protein, by inhibiting its function . This inhibition prevents the degradation of HIF, leading to an increase in HIF levels within the cell . The elevated HIF levels then activate the transcription of a variety of genes involved in cellular responses to hypoxia .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, HIF is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which allows it to be recognized and ubiquitinated by the VHL protein, leading to its degradation . This leads to the activation of a variety of genes involved in cellular responses to hypoxia, including those involved in angiogenesis, erythropoiesis, and glycolysis .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in gene expression due to the accumulation of HIF . These changes can lead to increased angiogenesis, erythropoiesis, and glycolysis, which can help cells survive under low oxygen conditions . In the context of disease, these effects could potentially be harnessed for the treatment of conditions such as anemia and ischemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of oxygen can affect the activity of the compound, as oxygen is a key factor in the regulation of HIF by the VHL protein . Additionally, the pH of the environment could potentially affect the stability of the compound.

Safety and Hazards

Future Directions

properties

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4O/c16-13-4-2-1-3-12(13)15(21)19-7-11(8-19)20-9-14(17-18-20)10-5-6-10/h1-4,9-11H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLCSWQKFPMULD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-fluorophenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2693990.png)

![7-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2693992.png)

![Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate](/img/structure/B2693996.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2693997.png)

![3-(2-methoxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2693999.png)

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2694001.png)

![2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2694009.png)

![1-benzyl-4-{[2-(methylsulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2694011.png)

![2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2694012.png)